Gelomulide M Gelomulide M Gelomulide M is an abietane diterpenoid that is ent-abieta-2(3),13(15)-diene-16,12-olide substituted by beta-acetoxy groups at positions 1 and 7 and a beta-epoxy group across positions 8 and 14. Isolated from the leaves of Gelonium aequoreum, it exhibits moderate cytotoxicity against lung (A549), breast (MDAMB-231 and MCF7), and liver (HepG2) cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is a gamma-lactone, an abietane diterpenoid, an acetate ester, an epoxide and an organic heteropentacyclic compound.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1950464
InChI: InChI=1S/C24H30O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(22(4,5)8-7-17(23)28-12(2)25)10-18(29-13(3)26)24(16)20(19)31-24/h7-8,14-18,20H,9-10H2,1-6H3/t14-,15-,16+,17-,18+,20-,23-,24-/m1/s1
SMILES:
Molecular Formula: C24H30O7
Molecular Weight: 430.5 g/mol

Gelomulide M

CAS No.:

Cat. No.: VC1950464

Molecular Formula: C24H30O7

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Gelomulide M -

Specification

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
IUPAC Name [(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate
Standard InChI InChI=1S/C24H30O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(22(4,5)8-7-17(23)28-12(2)25)10-18(29-13(3)26)24(16)20(19)31-24/h7-8,14-18,20H,9-10H2,1-6H3/t14-,15-,16+,17-,18+,20-,23-,24-/m1/s1
Standard InChI Key ZHVJRNZAMURVAT-UGFIOAGRSA-N
Isomeric SMILES CC1=C2[C@@H](C[C@H]3[C@]4([C@H](C[C@@H]([C@@]35[C@@H]2O5)OC(=O)C)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O
Canonical SMILES CC1=C2C(CC3C4(C(CC(C35C2O5)OC(=O)C)C(C=CC4OC(=O)C)(C)C)C)OC1=O

Introduction

Chemical Structure and Properties

Molecular Formula and Basic Information

Gelomulide M (C₂₄H₃₀O₇) has a molecular weight of 430.5 g/mol . The compound is characterized by a complex pentacyclic structure with multiple functional groups that contribute to its biological activity. Table 1 summarizes the key chemical identifiers and properties of Gelomulide M.

Table 1: Chemical Identifiers and Properties of Gelomulide M

PropertyValue
IUPAC Name[(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate
Molecular FormulaC₂₄H₃₀O₇
Molecular Weight430.5 g/mol
PubChem CID24775137
InChIKeyZHVJRNZAMURVAT-UGFIOAGRSA-N
ChEBI IDCHEBI:65956

Structural Features

Gelomulide M is structurally defined as an ent-abieta-2(3),13(15)-diene-16,12-olide derivative with specific substitution patterns . Its key structural features include:

  • Beta-acetoxy groups at positions 1 and 7

  • A beta-epoxy group across positions 8 and 14

  • A gamma-lactone moiety

  • Multiple ring systems forming a heteropentacyclic scaffold

The compound contains seven oxygen atoms distributed across different functional groups including acetate esters, an epoxide, and a lactone ring, contributing to its complex three-dimensional structure and potential for multiple interaction points with biological targets.

Biological Activities

Anticancer Properties

The most significant biological activity reported for Gelomulide M is its cytotoxicity against multiple cancer cell lines. Research has demonstrated that this compound exhibits moderate anticancer effects against several types of human cancer cells, as summarized in Table 2 .

Table 2: Cytotoxic Activity of Gelomulide M Against Cancer Cell Lines

Cancer Cell LineType of CancerActivity
A549Lung cancerModerate cytotoxicity
MDAMB-231Breast cancerModerate cytotoxicity
MCF7Breast cancerModerate cytotoxicity
HepG2Liver cancerModerate cytotoxicity

These findings position Gelomulide M as a potential lead compound for anticancer drug development, particularly against these specific cancer types .

Research Findings and Mechanisms of Action

Similar abietane diterpenoids have been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Mitochondrial membrane potential disruption

  • Generation of reactive oxygen species (ROS)

  • Modulation of key cell signaling pathways involved in proliferation and survival

  • Interference with cell cycle progression

It is reasonable to hypothesize that Gelomulide M may exert its cytotoxic effects through one or more of these mechanisms, though specific studies confirming this are needed.

Comparison with Related Compounds

Gelomulide M belongs to a family of structurally related compounds isolated from Gelonium/Suregada species. Table 3 compares Gelomulide M with some of its structural analogs, highlighting key differences and similarities.

Table 3: Comparison of Gelomulide M with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesBiological Activities
Gelomulide MC₂₄H₃₀O₇Beta-acetoxy groups at positions 1 and 7; beta-epoxy group across positions 8 and 14Moderate cytotoxicity against lung, breast, and liver cancer cell lines
Gelomulide NC₂₄H₃₂O₇Differs in saturation pattern and stereochemistryNot extensively documented in provided sources
Gelomulide KC₂₂H₂₈O₅Contains only one beta-acetoxy group at position 1Similar cytotoxic profile against cancer cell lines
Gelomulide FNot specified in search resultsStructurally related but distinct; subject of biotransformation studiesPart of the rare diterpene lactone class with potential cytotoxic properties

These structural analogs collectively form a class of compounds with promising biological activities, particularly in the context of cancer research .

Future Research Directions

Based on the current state of knowledge regarding Gelomulide M, several promising research directions emerge:

  • Detailed investigation of mechanism of action through molecular and cellular studies

  • Structure-activity relationship studies through the synthesis and evaluation of analogs

  • Exploration of synergistic effects with established chemotherapeutic agents

  • Assessment of pharmacokinetic properties and in vivo efficacy in appropriate animal models

  • Evaluation of other potential bioactivities beyond cancer, such as anti-inflammatory or antimicrobial effects

These research avenues could significantly advance our understanding of Gelomulide M's therapeutic potential and possibly lead to the development of more effective derivatives.

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